Technical Guide: 2,3,5,6-Tetrafluoro-N-methylaniline (CAS 4920-56-3)
Technical Guide: 2,3,5,6-Tetrafluoro-N-methylaniline (CAS 4920-56-3)
Executive Summary
2,3,5,6-Tetrafluoro-N-methylaniline (CAS 4920-56-3) is a specialized fluorinated aromatic amine intermediate used primarily in the synthesis of agrochemicals, pharmaceutical bioisosteres, and advanced organic materials. Distinguished by its specific substitution pattern, it retains a hydrogen atom at the para (C4) position, differentiating it from the fully substituted pentafluoro-N-methylaniline. This C4-proton provides a critical handle for regioselective functionalization via electrophilic aromatic substitution or organometallic C-H activation, making it a versatile scaffold for drug discovery campaigns targeting metabolic stability and lipophilicity modulation.
Physicochemical Profile
The introduction of four fluorine atoms onto the aniline ring significantly alters the electronic and physical properties compared to non-fluorinated N-methylaniline. The electron-withdrawing nature of the fluorine substituents reduces the basicity of the nitrogen lone pair, while the N-methyl group enhances lipophilicity.
Key Data Table[1][2][3]
| Property | Value / Description | Note |
| CAS Number | 4920-56-3 | |
| Molecular Formula | C₇H₅F₄N | |
| Molecular Weight | 179.12 g/mol | |
| Appearance | Colorless to pale yellow liquid/low-melting solid | Tends to darken upon oxidation. |
| Boiling Point | ~170–175 °C (Predicted) | Parent amine (2,3,5,6-tetrafluoroaniline) BP is 165°C. |
| Density | ~1.45 g/cm³ | High density due to polyfluorination. |
| pKa (Conjugate Acid) | ~0.5 – 1.5 | Significantly less basic than N-methylaniline (pKa ~4.8) due to ring electron withdrawal. |
| Solubility | DCM, Chloroform, Ethyl Acetate, Methanol | Low solubility in water. |
| LogP | ~2.3 (Predicted) | Enhanced lipophilicity vs. parent aniline. |
Electronic Structure & Reactivity
Understanding the electronic distribution of CAS 4920-56-3 is vital for designing successful synthetic routes.
The "Para-Hydrogen" Advantage
Unlike pentafluoroaniline derivatives, the presence of a hydrogen atom at the C4 position (para to the amino group) is the molecule's defining feature.
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Acidic Character: The inductive effect of the four flanking fluorine atoms renders the C4-H bond significantly more acidic than in benzene.
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Functionalization: This position is susceptible to lithiation (using n-BuLi) to generate a lithiated species that can trap electrophiles (aldehydes, halides, CO₂), allowing for rapid scaffold elaboration.
Nitrogen Nucleophilicity
The nucleophilicity of the secondary amine is attenuated by the electron-deficient ring.
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Implication: Acylation or alkylation reactions may require stronger bases or higher temperatures compared to non-fluorinated anilines.
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Stability: The reduced electron density on the nitrogen makes the compound more resistant to oxidative degradation than typical electron-rich anilines.
Reactivity & SAR Visualization
Figure 1: Structure-Activity Relationship (SAR) map highlighting the three distinct reactive centers of CAS 4920-56-3.
Synthetic Methodologies
While commercial supplies exist, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route involves the methylation of the parent 2,3,5,6-tetrafluoroaniline.
Protocol: Selective N-Methylation
Objective: Synthesize 2,3,5,6-tetrafluoro-N-methylaniline from 2,3,5,6-tetrafluoroaniline.
Reagents:
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Starting Material: 2,3,5,6-Tetrafluoroaniline (1.0 eq)
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Methylating Agent: Methyl Iodide (MeI) (1.1 eq) or Dimethyl Sulfate
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Base: Potassium Carbonate (K₂CO₃) (2.0 eq)
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Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Workflow:
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Dissolution: Dissolve 2,3,5,6-tetrafluoroaniline (10 mmol) in anhydrous MeCN (20 mL) under an inert atmosphere (N₂).
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Base Addition: Add anhydrous K₂CO₃ (20 mmol). Stir the suspension for 15 minutes at room temperature.
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Alkylation: Cool the mixture to 0°C. Dropwise add Methyl Iodide (11 mmol).
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Note: The electron-deficient ring reduces the risk of over-methylation (quaternization) compared to regular aniline, but stoichiometry must still be controlled.
-
-
Reflux: Allow to warm to room temperature, then heat to 50–60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
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Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Redissolve residue in DCM, wash with water and brine. Dry over Na₂SO₄. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Synthesis Pathway Diagram
Figure 2: Synthetic workflow for the selective N-methylation of 2,3,5,6-tetrafluoroaniline.
Applications in Drug Development
Bioisosterism & Metabolic Stability
Fluorination is a standard strategy to block metabolic "soft spots."
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Oxidative Blockade: The C-F bonds at positions 2, 3, 5, and 6 effectively block cytochrome P450-mediated hydroxylation at these sites.
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Conformational Locking: The ortho-fluorines (positions 2,6) create steric bulk that can twist the N-methyl group out of planarity with the ring, potentially improving selectivity for target protein binding pockets.
Fragment-Based Drug Discovery (FBDD)
CAS 4920-56-3 serves as a high-value fragment:
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Linker Chemistry: The secondary amine allows for coupling to carboxylic acids (amide formation) or halides (Buchwald-Hartwig amination) to link the fluorinated core to other pharmacophores.
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Solubility Modulation: The specific polarity profile helps tune the LogD of lead compounds without introducing ionizable groups that might hinder membrane permeability.
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] |
| STOT-SE | H335 | May cause respiratory irritation.[2][3] |
Critical Safety Protocols:
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PPE: Nitrile gloves and safety goggles are mandatory. Fluorinated anilines can be absorbed through the skin.
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Incompatibility: Avoid contact with strong oxidizing agents and strong acids.
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Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine function.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12786, 2,3,5,6-Tetrafluoroaniline. (Parent compound data used for homolog properties). Retrieved from [Link]
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NIST Mass Spectrometry Data Center. 2,3,5,6-Tetrafluoroaniline Gas Phase Ion Energetics. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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Sipyagin, A. M., et al. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds.[4][5][6] (Demonstrates nucleophilic substitution patterns in perfluoro-heterocycles). Retrieved from [Link]
Sources
- 1. 2,3,5,6-Tetrafluoroaniline | C6H3F4N | CID 12786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. 2,3,5,6-Tetrafluoroanisole | C7H4F4O | CID 75351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
